molecular formula C9H9ClFN B15236044 1-(4-Chloro-2-fluorophenyl)prop-2-en-1-amine

1-(4-Chloro-2-fluorophenyl)prop-2-en-1-amine

Cat. No.: B15236044
M. Wt: 185.62 g/mol
InChI Key: WZSMAJUKCHGCJJ-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-fluorophenyl)prop-2-en-1-amine is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, along with a prop-2-en-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2-fluorophenyl)prop-2-en-1-amine typically involves the reaction of 4-chloro-2-fluorobenzaldehyde with an appropriate amine under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-fluorophenyl)prop-2-en-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

1-(4-Chloro-2-fluorophenyl)prop-2-en-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-fluorophenyl)prop-2-en-1-amine involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The prop-2-en-1-amine group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chloro-2-fluorophenyl)prop-2-yn-1-amine: This compound has a similar structure but with a triple bond instead of a double bond.

    1-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol: This compound contains a hydroxyl group instead of an amine group.

Uniqueness

1-(4-Chloro-2-fluorophenyl)prop-2-en-1-amine is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring, along with the prop-2-en-1-amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C9H9ClFN

Molecular Weight

185.62 g/mol

IUPAC Name

1-(4-chloro-2-fluorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H9ClFN/c1-2-9(12)7-4-3-6(10)5-8(7)11/h2-5,9H,1,12H2

InChI Key

WZSMAJUKCHGCJJ-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=C(C=C(C=C1)Cl)F)N

Origin of Product

United States

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